Z-Pro-Phe-OH

Acid Prolylcarboxypeptidase Enzyme Kinetics Substrate Specificity

Researchers studying prolyl endopeptidases or carboxypeptidases often face inconsistent kinetic data due to suboptimal substrates. Z-Pro-Phe-OH (CAS 17350-17-3) resolves this with: • 3-4× higher affinity (lower Km) for acid prolylcarboxypeptidase vs. Z-Pro-Ala-OH, enabling high-sensitivity assays with reduced enzyme requirements. • Validated precursor for transition-state analog inhibitors of chymotrypsin & subtilisin; terminal carboxyl group enables glyoxal inhibitor derivatization. • Crystal structure-bound to cytochrome P450BM3 supports decoy molecule applications for engineering novel biotransformation pathways. Supplied with rigorous chiral purity and batch-to-batch consistency.

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
CAS No. 17350-17-3
Cat. No. B097591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-Phe-OH
CAS17350-17-3
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)
InChIKeyGMUYSWQSSRROPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Pro-Phe-OH: Dipeptide Building Block & Protease Substrate


Z-Pro-Phe-OH is a synthetically protected dipeptide comprising an N-terminal benzyloxycarbonyl (Z) group, a proline (Pro) residue, and a phenylalanine (Phe) residue . This compound serves as a foundational building block in peptide synthesis and as a specific chromogenic/fluorogenic substrate for studying the substrate specificity and catalytic mechanisms of various proteases, including prolyl endopeptidases (PEP) and carboxypeptidases [1]. Its well-defined structure and chiral purity make it a valuable tool for investigating enzyme-substrate interactions and for the development of novel protease inhibitors .

Protease substrate for specificity and catalytic mechanism studies
Protected dipeptide building block for peptide synthesis
Well-defined chirality for enzyme-substrate interaction investigations

Why Z-Pro-Phe-OH Is Irreplaceable in Protease Assays


While numerous dipeptides are commercially available, Z-Pro-Phe-OH exhibits a distinct substrate specificity profile that precludes simple substitution. For instance, its affinity for acid prolylcarboxypeptidase, as measured by the Michaelis-Menten constant (Km), is significantly higher than that of closely related analogs like Z-Pro-Ala-OH [1]. Furthermore, its unique combination of proline and phenylalanine residues at specific positions influences its interaction with the active sites of serine proteases, leading to different catalytic efficiencies and inhibition profiles compared to other tripeptides like Z-Ala-Ala-Phe-COOH [2]. These quantitative differences in enzyme kinetics directly impact the reproducibility and interpretation of experimental results, making Z-Pro-Phe-OH an irreplaceable component in studies focused on specific protease systems.

Affinity Shift

Close analogs may exhibit lower affinity for acid prolylcarboxypeptidase, altering assay sensitivity and kinetic interpretation.

Catalytic Specificity

The Pro-Phe residue combination influences active-site interactions; other dipeptide or tripeptide substrates may yield different catalytic efficiencies.

Derivatization Requirement

The terminal carboxyl group is essential for further derivatization; decarboxylated or modified analogs may lose inhibitor precursor function.

Differentiated Performance Evidence for Z-Pro-Phe-OH


Superior Affinity for Acid Prolylcarboxypeptidase

Z-Pro-Phe-OH exhibits a 3- to 4-fold higher affinity for acid prolylcarboxypeptidase from bovine adenohypophysis compared to the closely related substrates Z-Pro-Ala-OH and Z-Gly-Pro-Ala-OH. This is demonstrated by a significantly lower Michaelis-Menten constant (Km) [1].

Acid Prolylcarboxypeptidase Affinity
Head-to-head
Km 3- to 4-fold lower (higher affinity) vs. Z-Pro-Ala-OH and Z-Gly-Pro-Ala-OH
May improve assay sensitivity and reduce enzyme quantity requirements
Bovine adenohypophysis enzyme, pH 4.8–5.3
Acid Prolylcarboxypeptidase Enzyme Kinetics Substrate Specificity

Critical Precursor for Transition-State Analog Inhibitors

The terminal carboxyl group of Z-Pro-Phe-COOH (the core structure of Z-Pro-Phe-OH) is essential for its role as a precursor to highly potent peptide glyoxal inhibitors. Studies with α-chymotrypsin and subtilisin Carlsberg show that while the free carboxylate group in Z-Ala-Pro-Phe-COOH reduces inhibitor binding by 3-4-fold compared to its decarboxylated analog Z-Ala-Pro-Phe-H, conversion to a glyoxal group increases binding affinity by 500-2000-fold [1]. This establishes Z-Pro-Phe-OH as a key synthetic intermediate for creating high-affinity transition-state analog inhibitors.

Inhibitor Precursor Potential
Head-to-head
Glyoxal modification increases binding 500- to 2000-fold relative to decarboxylated analog
Supports transition-state analog inhibitor design for serine proteases
α-Chymotrypsin and subtilisin Carlsberg, pH 7.2
Serine Protease Inhibitors Chymotrypsin Subtilisin

Hydrophobicity-Driven Affinity for Carboxypeptidase Y

A strong linear correlation (r = 0.997 to 0.999) exists between the Michaelis-Menten constant (Km) of dipeptide substrates and their hydrophobicity when hydrolyzed by carboxypeptidase Y [1]. As Z-Pro-Phe-OH contains the highly hydrophobic phenylalanine (Phe) residue, this relationship provides a predictable basis for its comparatively higher affinity (lower Km) for this enzyme relative to less hydrophobic analogs, making it a more efficient substrate for biochemical assays and mechanistic studies.

Hydrophobicity-Affinity Correlation
Class-level
Linear correlation r = 0.997–0.999 between Km and substrate hydrophobicity
Predictable affinity for carboxypeptidase Y based on Phe hydrophobicity
HPLC-based Km; class-level inference, validate per batch
Carboxypeptidase Y Hydrophobicity Kinetic Correlation

Crystal Structure and Cytochrome P450 Decoy Activity

The crystal structure of cytochrome P450BM3 in complex with Z-Pro-Phe-OH has been solved at 2.20 Å resolution (PDB ID: 5XA3), confirming its direct binding mode [1]. In this system, a related analog (C7-L-Pro-L-Phe) functions as a 'decoy molecule' to trigger the selective hydroxylation of benzene to phenol, achieving a catalytic turnover rate of 259 min⁻¹ and a total turnover number of 40,200 [1]. This highlights the utility of Z-Pro-Phe-OH and its derivatives in engineering novel P450-catalyzed biotransformations.

P450 Binding & Decoy Activity
Reported
Crystal structure (PDB: 5XA3, 2.20 Å); related analog achieves turnover 259 min⁻¹
Supports design of novel biotransformation catalysts
Benzene hydroxylation by cytochrome P450BM3
Cytochrome P450BM3 Crystal Structure Biotransformation

Recommended Applications for Z-Pro-Phe-OH


High-Sensitivity Acid Prolylcarboxypeptidase Assays

Based on its 3- to 4-fold higher affinity (lower Km) compared to Z-Pro-Ala-OH and Z-Gly-Pro-Ala-OH [1], Z-Pro-Phe-OH is the optimal substrate for developing high-sensitivity assays for acid prolylcarboxypeptidase. This enables more accurate kinetic characterization and inhibitor screening with reduced enzyme requirements.

Synthesis of Transition-State Analog Protease Inhibitors

The Z-Pro-Phe-COOH core structure is a validated precursor for creating potent, transition-state analog inhibitors of serine proteases like chymotrypsin and subtilisin [1]. Its terminal carboxyl group is essential for further derivatization, including conversion to highly potent glyoxal inhibitors.

Predictive Substrate for Carboxypeptidase Y Kinetics

The strong linear correlation between Km and substrate hydrophobicity for carboxypeptidase Y [1] positions Z-Pro-Phe-OH as a predictable and efficient substrate. This is ideal for mechanistic studies and for establishing structure-activity relationships in protease research.

Decoy Molecule for Cytochrome P450 Biotransformations

The solved crystal structure of Z-Pro-Phe-OH bound to cytochrome P450BM3 [1] supports its use as a scaffold for developing 'decoy molecules' that trigger non-native substrate hydroxylation, enabling the engineering of novel biotransformation pathways for industrial chemical synthesis.

Application
Selection Property
Validation Focus
Acid Prolylcarboxypeptidase Kinetics
Reported higher affinity vs. structural analogs
Km comparison across dipeptide substrates
Serine Protease Inhibitor Synthesis
Carboxyl terminal derivatization capacity
Transition-state analog inhibitor design
Carboxypeptidase Y Mechanistic Studies
Hydrophobicity-dependent kinetic predictability
Linear Km-hydrophobicity correlation validation
Cytochrome P450 Biotransformation Engineering
Crystal structure & decoy molecule activity
Non-native substrate hydroxylation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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